Aflatoxin B1-d3

Description

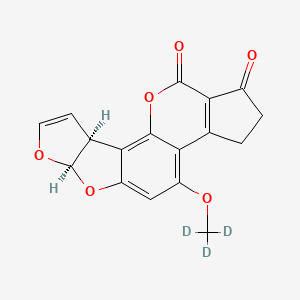

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-QVDKJMHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Utilizing Aflatoxin B1 D3

Isotope Dilution Mass Spectrometry (IDMS) for Aflatoxin B1 Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The use of Aflatoxin B1-d3 as an internal standard is a cornerstone of this methodology for Aflatoxin B1 analysis.

Principles and Theoretical Framework of IDMS with Deuterated Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy measurements. core.ac.ukresearchgate.net The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample prior to any processing steps. sigmaaldrich.com This labeled compound, often referred to as an internal standard, has virtually identical chemical and physical properties to the native, unlabeled analyte. sigmaaldrich.com

During sample extraction, cleanup, and analysis, any loss of the target analyte will be accompanied by a proportional loss of the isotopically labeled internal standard. Because mass spectrometry can differentiate between the native analyte and the heavier isotopically labeled standard based on their mass-to-charge (m/z) ratios, the ratio of the two remains constant throughout the analytical process. bu.edu By measuring this final isotope ratio in the sample extract, the initial concentration of the native analyte can be calculated with a high degree of accuracy, effectively compensating for variations in extraction recovery and instrumental response. sigmaaldrich.comnih.gov

Application of this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used and reliable technique for the confirmation and quantification of analytes like aflatoxins. jku.at This powerful combination allows for the separation of complex mixtures followed by highly selective and sensitive detection. In the context of trace analysis of Aflatoxin B1, the use of this compound as an internal standard is crucial. researchgate.net

LC-MS/MS methods are frequently developed to minimize sample preparation before injection. nih.gov After extraction from the sample matrix, the extract containing both the native Aflatoxin B1 and the added this compound is injected into the LC system. The two compounds co-elute, meaning they exit the chromatography column at nearly the same time. They then enter the mass spectrometer, where they are ionized. bu.edu

The mass spectrometer is set to monitor specific mass transitions for both Aflatoxin B1 and this compound. nih.gov This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, enabling the detection of Aflatoxin B1 at very low concentrations, often at the sub-ppb level. nih.gov The ratio of the signal from Aflatoxin B1 to that of this compound is used for quantification, ensuring accurate results even at trace levels. nih.gov

Mitigating Matrix Effects and Enhancing Analytical Robustness with this compound

A significant challenge in LC-MS/MS analysis is the phenomenon of "matrix effects," where components of the sample matrix other than the analyte of interest can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. nih.gov This can result in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. nih.govacs.org Since this compound has the same chemical properties and retention time as Aflatoxin B1, it experiences the same matrix effects. lcms.cz Therefore, any suppression or enhancement of the Aflatoxin B1 signal will be mirrored by a proportional change in the this compound signal. By using the ratio of the two signals for quantification, the impact of matrix effects is effectively nullified, leading to more accurate and robust results. nih.govlcms.cz

For instance, in the analysis of cannabis, significant ion suppression was observed, necessitating the use of matrix-matched calibration curves for accurate quantitation. The use of isotopically labeled internal standards helps to correct for these variations. lcms.cz

Calibration Strategies and Trueness Assessment in Multi-Mycotoxin Analysis

In multi-mycotoxin analysis, where several mycotoxins are measured simultaneously, accurate calibration is essential. r-biopharm.com Matrix-matched calibration is a common strategy where calibration standards are prepared in a blank matrix extract that is free of the target analytes. nih.govgcms.cz This approach helps to account for matrix effects that may be present for different mycotoxins. nih.gov

The trueness of an analytical method, or the closeness of the measured value to the true value, can be assessed by analyzing certified reference materials (CRMs) or by performing recovery experiments on spiked samples. nih.gov In the absence of a certified reference material for every matrix, spiking experiments are crucial. researchgate.net

The use of this compound and other isotopically labeled internal standards is highly advantageous in multi-mycotoxin methods. mdpi.com It allows for accurate quantification even when a single internal standard is used to quantify multiple mycotoxins of similar structure. researchgate.net This approach has been successfully applied to the analysis of various mycotoxins in diverse matrices such as grains, nuts, and beverages. nih.govacs.org

Rigorous Method Validation Studies Employing this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. koko.gov.my The use of this compound is integral to the validation of methods for Aflatoxin B1 determination, particularly in assessing extraction efficiency and recovery rates.

Assessment of Extraction Efficiencies and Recovery Rates in Diverse Sample Matrices

The efficiency of the extraction process is a key parameter in method validation. It is typically evaluated by spiking a blank sample matrix with a known amount of the analyte before extraction and then measuring the amount recovered. The use of this compound as an internal standard, added before the extraction step, allows for a precise assessment of the recovery of the native Aflatoxin B1.

By comparing the response of the Aflatoxin B1 extracted from the spiked sample to the response of the this compound, the extraction efficiency can be accurately determined. This approach corrects for any losses that may occur during the extraction and cleanup steps.

Studies have reported high recovery rates for Aflatoxin B1 across a variety of complex food and feed matrices when using methods that employ isotopically labeled internal standards. For example, a study on animal feed and feedstuff reported average spike recoveries ranging from 84.2% to 117.1% for six mycotoxins, including Aflatoxin B1, using an isotope internal standard method. mdpi.com Another study on various food matrices, including nuts and grains, demonstrated recovery rates between 90% and 105% for all aflatoxins analyzed. researchgate.net In the analysis of chicken liver, mean recoveries were in the range of 80.4–96.3%. nih.govresearchgate.net

The following table summarizes recovery rates of Aflatoxin B1 from various matrices as reported in different studies.

| Sample Matrix | Spiking Level | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Cocoa Liquor | 2 ng/g | 111.5 | 4.8 | koko.gov.my |

| Cocoa Liquor | 5 ng/g | 113.8 | 6.0 | koko.gov.my |

| Cocoa Butter | 2 ng/g | 108.2 | 4.4 | koko.gov.my |

| Cocoa Butter | 5 ng/g | 100.6 | 1.4 | koko.gov.my |

| Dried Fruits | Not Specified | 60 - 135 | ≤20 (inter-day), ≤9 (intra-day) | researchgate.net |

| Maize and Wheat | Level 1 & 2 | 70.0 - 111 | < 30 | mdpi.com |

| Almonds | Not Specified | 90 - 105 | 12 (inter-assay) | researchgate.net |

| Wheat Flour | Not Specified | 90 - 105 | Not Specified | researchgate.net |

| Corn | Not Specified | 84 ± 6 | Not Specified | nih.gov |

| Rice | Not Specified | 89 ± 6 | Not Specified | nih.gov |

| Wheat | Not Specified | 97 ± 9 | Not Specified | nih.gov |

| Almond | Not Specified | 87 ± 12 | Not Specified | nih.gov |

| Peanut | Not Specified | 104 ± 16 | Not Specified | nih.gov |

| Pistachio | Not Specified | 92 ± 18 | Not Specified | nih.gov |

| Feeding Stuffs | ~10 µg/kg | 85 - 90 | Not Specified | nih.gov |

| Cannabis | 24 ppb | 102 - 127 | < 12 |

Determination of Analytical Precision, Accuracy, and Reproducibility

The use of isotopically labeled internal standards like this compound is fundamental for determining the precision, accuracy, and reproducibility of analytical methods, particularly for complex food matrices. a-2-s.com These standards closely mimic the chemical behavior of the target analyte (Aflatoxin B1) during extraction, cleanup, and analysis, effectively compensating for variations and matrix effects. a-2-s.comresearchgate.net

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). Studies utilizing deuterated internal standards for mycotoxin analysis have demonstrated excellent precision. For instance, in the analysis of aflatoxins in nuts and cereals, methods using an internal standard achieved within-day and between-day precision RSDs below 3.3% and 7.7%, respectively. researchgate.net Another study on fish feed reported intra-day precision with RSDs ranging from 4% to 18%. uib.no

Accuracy , or trueness, reflects how close a measured value is to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a sample and the percentage recovered is measured. The use of this compound and similar isotopic standards leads to high recovery rates, as they correct for losses during sample preparation. researchgate.net Research has shown recovery rates for aflatoxins between 90% and 105% in almonds and wheat flour when using deuterated standards. researchgate.net In milk samples, recovery for all analyzed toxins was above 75%. nih.gov Similarly, a study on maize flour reported acceptable recoveries in the range of 70–110% for mycotoxin levels between 1 and 10 μg/Kg. nih.gov

Reproducibility is the precision under reproducibility conditions, i.e., conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment. Stable isotope dilution assays (SIDAs), which employ standards like this compound, are instrumental in achieving high reproducibility and facilitating inter-laboratory comparisons. a-2-s.comresearchgate.net

Table 1: Performance Characteristics of Analytical Methods Using Deuterated Internal Standards

This table presents a summary of precision and accuracy data from various studies employing deuterated internal standards for mycotoxin analysis.

| Matrix | Analyte(s) | Internal Standard Type | Precision (RSD %) | Recovery (%) |

|---|---|---|---|---|

| Almonds, Wheat Flour | Aflatoxins B1, B2, G1, G2 | Deuterated Aflatoxins | 3.6% - 14% (Inter-assay) | 90% - 105% |

| Nuts, Cereals | Aflatoxins B1, B2, G1, G2 | Deuterated Aflatoxins | <3.3% (Intra-day), <7.7% (Inter-day) | >80% |

| Milk | Aflatoxins, Ochratoxins | This compound, OTA-d5 | Not Specified | >75% |

| Maize Flour | Aflatoxins B1, B2, G1, G2 | Not Specified (QuEChERS) | <11% (Intra-day & Inter-day) | 70% - 110% |

Establishment of Limits of Detection (LOD) and Quantification (LOQ) using Spiking Experiments

Spiking experiments are essential for determining the Limits of Detection (LOD) and Quantification (LOQ) of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

This compound is used in these experiments to accurately calibrate the analytical response and establish these limits, even in complex matrices where signal suppression or enhancement can be a significant issue. a-2-s.comnih.gov By spiking blank matrix samples with decreasing concentrations of the target aflatoxins alongside a constant concentration of this compound, analysts can determine the signal-to-noise ratio at each level. nih.gov Typically, the LOD is established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. uib.nonih.gov

The use of deuterated standards improves the sensitivity of detection methods, allowing for the quantification of trace levels of mycotoxins. a-2-s.com For example, a stable isotope dilution assay developed for foods using deuterated aflatoxins achieved LODs of 0.31 µg/kg for Aflatoxin B1 in almonds. researchgate.net Another method for baby food reported LODs for four aflatoxins ranging from 0.05 to 0.4 µg/l. frontiersin.org

Table 2: Examples of LOD and LOQ Values for Aflatoxins in Various Food Matrices

This table provides a selection of reported Limits of Detection (LOD) and Quantification (LOQ) for aflatoxin analysis, highlighting the sensitivity achieved in different studies.

| Matrix | Analyte | Method | LOD | LOQ |

|---|---|---|---|---|

| Almonds | Aflatoxin B1 | LC-MS/MS SIDA | 0.31 µg/kg | Not Specified |

| Maize Flour | Aflatoxin B1 | LC-MS/MS | 0.11 - 0.36 µg/kg | 0.36 - 1.19 µg/kg |

| Baby Food | Aflatoxins (B1, B2, G1, G2) | LC-MS/MS | 0.05 - 0.4 µg/l | 0.1 - 1 µg/l |

| Cereal Flours | Aflatoxins | LC-FLD | 0.035 - 0.2 ng/g | 0.1 - 0.63 ng/g |

Quality Assurance and Inter-laboratory Harmonization

The reliability and comparability of data from different laboratories are paramount for global food safety monitoring and regulation. This compound plays a crucial role in quality assurance programs and in the harmonization of analytical methods across laboratories. a-2-s.com

Role of this compound in Proficiency Testing Schemes for Mycotoxin Analysis

Proficiency testing (PT) is a form of inter-laboratory comparison designed to assess the performance of analytical laboratories for specific tests or measurements. wur.nl PT schemes are essential for laboratories to demonstrate the reliability of their data and are a requirement for accreditation standards like ISO/IEC 17025. wur.nlnih.gov

In the context of mycotoxin analysis, PT materials are often prepared by spiking a relevant food matrix (e.g., maize flour, cocoa powder) with known concentrations of mycotoxins. wur.nl While the PT material itself contains the non-labeled mycotoxin, participating laboratories frequently use this compound and other isotopically labeled standards in their internal analytical methods. The use of these internal standards is a hallmark of high-performance methods, such as LC-MS/MS, which are commonly employed by participants in these schemes. wur.nlnih.gov

By using this compound, laboratories can achieve the high levels of accuracy and precision needed to perform well in PT schemes. researchgate.net This helps to identify and rectify potential methodological issues, ultimately leading to improved, more consistent results across the analytical community. nih.govmdpi.com The organization of PTs is a key task for European Union Reference Laboratories (EURLs) to ensure harmonized and reliable mycotoxin control. wur.nl

Contribution to Reference Material Development and Certification

Certified Reference Materials (CRMs) are the "gold standard" for method validation and quality control, providing traceability of measurement results. mdpi.comsigmaaldrich.com They are homogeneous and stable materials with one or more specified properties certified through a metrologically valid procedure. researchgate.netmdpi.com

The development and certification of CRMs for mycotoxins in complex food matrices is a challenging process. This compound and other stable isotope-labeled analogs are indispensable tools in this process. mdpi.com High-performance methods like isotope dilution mass spectrometry (IDMS), which rely on these labeled compounds, are used to assign the certified value of the mycotoxin concentration in the CRM. mdpi.com This ensures the highest level of accuracy and metrological traceability for the certified value.

For example, in the development of a CRM for aflatoxins in blended vegetable oil, high-performance liquid chromatography isotope-dilution tandem mass spectrometry was used for homogeneity and stability studies, as well as for value assignment in an inter-laboratory comparison. mdpi.com The availability of high-purity deuterated and ¹³C-labeled standards is a prerequisite for producing these essential CRMs, which in turn support regulatory compliance and food safety by enabling precise and accurate monitoring of mycotoxin contamination worldwide. a-2-s.comresearchgate.netcifga.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Aflatoxin B1 | AFB1 |

| This compound | AFB1-d3 |

| Aflatoxin B2 | AFB2 |

| Aflatoxin G1 | AFG1 |

| Aflatoxin G2 | AFG2 |

| Ochratoxin A | OTA |

| Ochratoxin A-d5 | OTA-d5 |

| Deoxynivalenol | DON |

| Fumonisin B1 | FB1 |

| Fumonisin B2 | FB2 |

| T-2 toxin | T-2 |

| HT-2 toxin | HT-2 |

| Zearalenone | ZEN |

| ¹³C-Aflatoxin B1 | ¹³C-AFB1 |

| ¹³C-Aflatoxin B2 | ¹³C-AFB2 |

| ¹³C-Aflatoxin G1 | ¹³C-AFG1 |

| ¹³C-Aflatoxin G2 | ¹³C-AFG2 |

| ¹³C-Zearalenone | ¹³C-ZEN |

| Acetonitrile (B52724) | - |

| Methanol (B129727) | - |

| Formic Acid | - |

| Ammonium Acetate | - |

Aflatoxin B1 D3 in Biochemical and Metabolic Pathway Elucidation

Elucidating Aflatoxin B1 Biotransformation Pathways using Deuterated Tracers

The core principle behind using deuterated tracers like Aflatoxin B1-d3 lies in their ability to be distinguished from their naturally abundant, non-deuterated counterparts by mass spectrometry. This allows researchers to precisely track the metabolic journey of the administered this compound, from its initial absorption to its transformation into various metabolites and its interaction with cellular components.

In Vitro Studies of this compound Metabolism by Hepatic Enzyme Systems

The liver is the primary site of Aflatoxin B1 metabolism. bionte.com In vitro studies using hepatic enzyme systems, such as liver microsomes and primary hepatocytes, are fundamental to understanding the initial steps of biotransformation. mdpi.comnih.gov When this compound is introduced into these systems, the resulting deuterated metabolites can be accurately identified and quantified.

Research has shown that the primary enzymes responsible for Aflatoxin B1 metabolism are the cytochrome P450 (CYP450) monooxygenases, particularly CYP1A2 and CYP3A4. frontiersin.orgfrontiersin.org These enzymes catalyze the conversion of Aflatoxin B1 to several oxidative metabolites. frontiersin.orgscirp.org The use of deuterated this compound allows for precise measurement of the formation rates of key metabolites, including the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO), as well as detoxification products like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1). frontiersin.orgmdpi.comnih.gov

Table 1: Key Hepatic Enzymes and Metabolites in Aflatoxin B1 Biotransformation

| Enzyme Family | Specific Enzymes | Key Metabolites Formed | Role of Metabolite |

| Cytochrome P450 | CYP1A2, CYP3A4, CYP3A5 | Aflatoxin B1-8,9-exo-epoxide (AFBO) | Highly reactive, carcinogenic intermediate |

| Cytochrome P450 | CYP1A2, CYP3A4 | Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1) | Detoxification products |

| Aldo-keto reductase | AFAR | Aflatoxicol | Can be converted back to Aflatoxin B1 |

This table summarizes the primary enzymes involved in the initial hepatic metabolism of Aflatoxin B1 and the key resulting metabolites.

In Vivo Biotransformation Research utilizing this compound in Animal Models

While in vitro studies provide valuable mechanistic insights, in vivo research in animal models is essential to understand the complete metabolic fate of Aflatoxin B1 in a whole organism. The administration of this compound to animal models, such as rats, allows for the comprehensive tracking of its absorption, distribution, metabolism, and excretion. nih.gov

Studies have demonstrated significant species differences in Aflatoxin B1 metabolism. mdpi.com For instance, the rate of AFB1 metabolism and the profile of metabolites can vary between rats and mice. researchgate.net The use of this compound facilitates the precise quantification of these differences, providing critical data for extrapolating findings to human health risk assessment. Chimeric mice with humanized livers have also been used to provide a more relevant in vivo model for studying human hepatic toxicity. kmthepatech.com

Identification and Quantification of Deuterated Aflatoxin B1 Metabolites and Adducts

A crucial application of this compound is in the identification and quantification of its various metabolites and adducts formed within the body. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to separate and detect these deuterated compounds with high sensitivity and specificity. nih.govresearchgate.net

The reactive Aflatoxin B1-8,9-exo-epoxide can form covalent bonds with macromolecules like DNA and proteins, leading to the formation of adducts. researchgate.net These adducts, such as AFB1-N7-guanine in DNA and AFB1-lysine in albumin, serve as important biomarkers of exposure and potential carcinogenic risk. nih.govresearchgate.net The use of deuterated standards, including deuterated Aflatoxin B1-lysine, is critical for the accurate quantification of these adducts in biological samples. nih.gov

Investigation of Enzymatic Mechanisms and Detoxification Processes

Beyond simply identifying metabolic pathways, this compound is instrumental in investigating the kinetics of the enzymes involved and the efficiency of detoxification processes.

Characterization of Enzyme Kinetics and Induction in Aflatoxin Metabolism

By using this compound as a substrate, researchers can determine key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the enzymes that metabolize Aflatoxin B1. frontiersin.orgplos.org This information is vital for understanding the efficiency of both the activation and detoxification pathways at different concentrations of the toxin. For example, studies have determined the Km and Vmax values for CYP1A2 and CYP3A4 in human liver microsomes. frontiersin.org

Furthermore, exposure to certain compounds can induce the expression of CYP450 enzymes, altering the rate of Aflatoxin B1 metabolism. nih.gov The use of this compound allows for precise measurement of how enzyme induction affects the formation of specific deuterated metabolites, providing insights into potential interactions between Aflatoxin B1 and other xenobiotics.

Table 2: Example of Enzyme Kinetic Parameters for Aflatoxin B1 Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg.min) |

| Human Liver Microsomes | Aflatoxin B1 | 40.9 | 11,536 |

| Recombinant CYP3A4 | Aflatoxin B1 | 49.6 | 43.6 (pmol/min/pmol P450) |

| Recombinant CYP1A2 | Aflatoxin B1 | 58.2 | 283 (pmol/min/pmol P450) |

This table presents example kinetic parameters for the metabolism of Aflatoxin B1 by different enzyme systems. Data from frontiersin.org.

Research on Conjugation and Excretion Pathways of Deuterated Aflatoxin B1 Derivatives

Detoxification of Aflatoxin B1 involves not only oxidative metabolism but also conjugation reactions. The highly reactive Aflatoxin B1-8,9-exo-epoxide can be conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation step is a critical detoxification pathway, as the resulting water-soluble conjugate can be readily excreted from the body. nih.gov

The use of this compound allows researchers to trace the formation and excretion of deuterated glutathione conjugates and their subsequent metabolites, such as mercapturic acids, in urine and bile. bionte.com This provides a quantitative measure of the efficiency of this important detoxification route. Studies have shown that the capacity for GST-mediated detoxification can vary significantly between species, which may contribute to differences in susceptibility to Aflatoxin B1-induced carcinogenesis. researchgate.net

Aflatoxin B1 D3 in Exposure Assessment and Biomonitoring Methodologies

Development of Biomarker Quantification Methods for Aflatoxin B1 Exposure

The accurate quantification of aflatoxin B1 (AFB1) exposure is crucial for understanding its health risks. Aflatoxin B1-d3, a deuterated form of AFB1, plays a pivotal role as an internal standard in the development and validation of analytical methods for measuring AFB1 biomarkers. The use of isotopically labeled internal standards like this compound is essential for improving the accuracy and precision of quantitative analysis, particularly in complex biological matrices where matrix effects can interfere with measurements. a-2-s.com

Measurement of this compound Adducts as Internal Standards in Biological Matrices

Aflatoxin B1 is a pro-carcinogen that requires metabolic activation by cytochrome P450 enzymes to its reactive form, AFB1-8,9-epoxide. veterinaryworld.org This epoxide can bind to macromolecules like DNA and proteins, forming adducts that serve as valuable biomarkers of exposure. veterinaryworld.org Specifically, the formation of AFB1-lysine adducts in serum albumin has been validated as a biomarker for chronic exposure to AFB1. nih.gov

In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard to accurately quantify these adducts. researchgate.net The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration before sample preparation. This allows for the correction of any analyte loss during extraction and analysis, thereby ensuring the reliability of the quantification. The use of isotopically labeled internal standards is a key component in the development of robust and sensitive methods for detecting low levels of aflatoxin adducts in biological samples like serum and urine. mdpi.com

The table below summarizes the application of internal standards in the analysis of aflatoxin biomarkers.

| Biomarker | Biological Matrix | Analytical Method | Role of Internal Standard |

| Aflatoxin B1-lysine | Serum, Dried Blood Spots | LC-MS/MS | Correction for analyte loss, improved accuracy |

| Aflatoxin M1 | Urine | LC-MS/MS | Quantification of recent exposure |

| Aflatoxin B1-N7-guanine | Urine | LC-MS/MS | Assessment of DNA damage |

Utilization in Urinary Excretion Profiling for Exposure Assessment

Urinary biomarkers are widely used to assess recent exposure to aflatoxins. mdpi.com Metabolites such as aflatoxin M1 (AFM1), a hydroxylated metabolite of AFB1, and the DNA adduct aflatoxin-N7-guanine (AF-N7-Gua) are excreted in urine and can be measured to estimate exposure. rupahealth.commdpi.com this compound is employed as an internal standard in the analytical methods used to quantify these urinary biomarkers, ensuring the accuracy of the results. scispace.com

The detection of urinary AFM1 can indicate exposure to AFB1 within the last 1-3 days. publichealthtoxicology.com Studies have shown a correlation between the levels of urinary AFM1 and the probable daily intake of aflatoxins. nih.gov The use of sensitive analytical techniques, facilitated by internal standards like this compound, allows for the detection of very low concentrations of these biomarkers, making urinary excretion profiling a valuable tool for assessing aflatoxin exposure in human populations. publichealthtoxicology.com

Methodological Advancement in Population-Level Exposure Studies

The development of biomarker-based methods has significantly advanced our ability to conduct large-scale epidemiological studies on aflatoxin exposure. nih.gov These methods, which rely on the accurate quantification of biomarkers in biological samples, provide a more direct and reliable measure of individual exposure compared to dietary assessments. The use of this compound as an internal standard has been instrumental in the validation and application of these methods in population-level studies.

The ability to accurately measure aflatoxin biomarkers has allowed researchers to investigate the association between aflatoxin exposure and various health outcomes, including liver cancer and growth impairment in children. nih.govwur.nl For instance, studies have shown that high levels of aflatoxin exposure, as determined by biomarker analysis, are associated with an increased risk of hepatocellular carcinoma, particularly in individuals with hepatitis B infection. who.int

The table below presents findings from a study assessing aflatoxin exposure in children.

| Biomarker | Detection Rate | Median Level |

| Urinary AFM1 | 65.5% | 1.9 ng/mg creatinine |

| Serum AFB1-lysine adduct | 100% | 10.66 pg/mg albumin |

These data, obtained through reliable analytical methods, highlight the widespread exposure to aflatoxins in certain populations and underscore the importance of continued biomonitoring efforts. publichealthtoxicology.com The ongoing refinement of these methods, including the use of deuterated internal standards, will further enhance our understanding of the global health impact of aflatoxin exposure.

Synthesis and Characterization of Aflatoxin B1 D3 for Research Applications

Strategies for Isotopic Labeling and Production of Aflatoxin B1-d3

The production of this compound for use as an analytical standard involves precise chemical synthesis to introduce deuterium (B1214612) atoms at a specific molecular location, followed by rigorous purification and assessment of its isotopic enrichment.

Deuteration Methodologies and Precursor Selection for this compound

The synthesis of this compound is strategically designed to replace the three hydrogen atoms of the methoxy (B1213986) group with deuterium. This is typically achieved through a two-step chemical process:

Demethylation of Aflatoxin B1: The process begins with the O-demethylation of the readily available Aflatoxin B1. This reaction is often catalyzed by enzymes like cytochrome P450 monooxygenases, which are known to metabolize Aflatoxin B1 to its less toxic metabolite, Aflatoxin P1 (AFP1), by removing the methyl group from the phenol (B47542) ether. nih.govmdpi.comprogen.commdpi.com This enzymatic approach offers high specificity. Chemical demethylation methods can also be employed, though they may require more stringent control to avoid unwanted side reactions on the complex aflatoxin molecule. The resulting Aflatoxin P1 serves as the key precursor for the subsequent deuteration step.

Remethylation with a Deuterated Precursor: The hydroxyl group of the Aflatoxin P1 precursor is then remethylated using a deuterated methylating agent. The most common and effective reagent for this step is iodomethane-d3 (B117434) (CD3I). researchgate.netgoogle.com This reaction, typically carried out in the presence of a suitable base, introduces the trideuteromethyl group (-OCD3) onto the phenolic oxygen, yielding this compound. The use of a high-purity deuterated precursor is crucial for achieving high isotopic enrichment in the final product.

Assessment of Isotopic Purity and Enrichment for Analytical Standards

The utility of this compound as an internal standard is directly dependent on its isotopic purity and the degree of deuterium enrichment. High isotopic purity ensures minimal interference from unlabeled or partially labeled molecules, which could compromise the accuracy of quantitative analyses.

Isotopic enrichment is a measure of the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. For this compound, the goal is to have the vast majority of the molecules contain three deuterium atoms. The isotopic distribution is typically determined using high-resolution mass spectrometry (HRMS). ub.edu By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) Aflatoxin B1, the percentage of isotopic enrichment can be calculated. For use as an internal standard, an isotopic purity of >98% is generally desirable.

Analytical Characterization Techniques for Research Standard Qualification

To qualify this compound as a research standard, it must undergo thorough analytical characterization to confirm its chemical structure, purity, and identity. Mass spectrometry and spectroscopic techniques are the primary tools for this purpose.

Mass Spectrometric Confirmation of Deuteration and Structural Integrity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for confirming the successful deuteration and structural integrity of this compound. acs.org The mass spectrum of this compound will show a molecular ion peak ([M+H]+) at m/z 316.08, which is three mass units higher than that of unlabeled Aflatoxin B1 (m/z 313.07), confirming the incorporation of three deuterium atoms. nih.gov

Tandem mass spectrometry (MS/MS) is used to further verify the location of the deuterium atoms. The fragmentation pattern of this compound is compared to that of Aflatoxin B1. For Aflatoxin B1, characteristic fragmentation includes the loss of a methyl group (-CH3) and carbon monoxide (-CO). frontiersin.org In the MS/MS spectrum of this compound, the fragment corresponding to the loss of the deuterated methyl group will show a mass shift of +3, providing strong evidence that the deuteration occurred at the methoxy position.

Table 1: Expected Mass Spectrometric Data for Aflatoxin B1 and this compound

| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment Ion (Loss of Methyl Group) (m/z) |

| Aflatoxin B1 | 313.07 | 298.05 |

| This compound | 316.08 | 301.07 |

Spectroscopic Verification for Purity and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum of this compound, the signal for the methoxy carbon will be observed as a multiplet due to coupling with the deuterium atoms, and its chemical shift may be slightly altered compared to the singlet in the spectrum of unlabeled Aflatoxin B1. researchgate.net This provides further confirmation of the site of deuteration.

Stability and Storage Considerations for Deuterated Aflatoxin B1 Standards

The stability of this compound standards is crucial for maintaining their accuracy and reliability over time. Like its non-labeled counterpart, deuterated Aflatoxin B1 is susceptible to degradation, particularly when exposed to light and high temperatures. nih.govresearchgate.net

Studies on the stability of aflatoxins have shown that they are more stable in organic solvents like acetonitrile (B52724) and methanol (B129727) compared to aqueous solutions. ijstre.com Degradation can occur through various pathways, including reactions involving the furan (B31954) ring. nih.gov

To ensure the long-term stability of this compound standards, the following storage conditions are recommended:

Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer. nih.gov

Light: Protect from light by storing in amber or opaque vials. nih.gov

Solvent: this compound is typically supplied in an organic solvent such as acetonitrile. The solution should be kept tightly sealed to prevent solvent evaporation and contamination.

Handling: Before use, allow the standard solution to equilibrate to room temperature to ensure accurate pipetting. Minimize the time the standard is kept at room temperature.

Table 2: Recommended Storage Conditions for this compound Standards

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C | Minimizes degradation kinetics. |

| Light Exposure | Store in dark/amber vials | Prevents light-induced degradation. nih.gov |

| Container | Tightly sealed glass vials | Prevents solvent evaporation and contamination. |

| Solvent | Acetonitrile or other suitable organic solvent | Enhances stability compared to aqueous solutions. ijstre.com |

By adhering to these synthesis, characterization, and storage protocols, the integrity and accuracy of this compound as a research standard can be maintained, ensuring its effective use in sensitive analytical applications.

Compound Names Mentioned in this Article

Emerging Research Directions and Future Prospects for Aflatoxin B1 D3

Integration with High-Throughput Analytical Platforms for Mycotoxin Research

The foremost emerging application of Aflatoxin B1-d3 lies in its integration with high-throughput analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbrill.com This combination is central to the development of robust "multi-mycotoxin" methods capable of simultaneously detecting and quantifying dozens or even hundreds of fungal and bacterial metabolites in a single analysis. nih.govresearchgate.net

This compound serves as an ideal internal standard for Stable Isotope Dilution Assays (SIDA). nih.govnih.gov In this role, it is added to a sample at the very beginning of the analytical process. Because it is chemically identical to the native Aflatoxin B1 (AFB1) apart from its slightly higher mass, it behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or signal suppression/enhancement in the mass spectrometer (matrix effects) will affect both the native toxin and the deuterated standard equally. lcms.cz By measuring the ratio of the native toxin to the known concentration of the added this compound, analysts can calculate the original concentration of AFB1 with exceptional accuracy and precision, effectively correcting for matrix-induced errors. lcms.cznih.gov

The availability of deuterated standards like this compound is a key driver for the increasing adoption of LC-MS/MS in routine mycotoxin monitoring in food and feed. nih.govresearchgate.net These methods offer superior sensitivity and selectivity compared to older techniques, allowing for the detection of mycotoxins at the trace levels stipulated by stringent international regulations. nih.govnih.gov The use of this compound as an internal standard can significantly improve recovery rates, often achieving between 90% and 105%, and reduce coefficients of variation in inter-assay studies. nih.gov This enhanced reliability is crucial for food safety, enabling more accurate risk assessments and ensuring compliance with regulatory limits. brill.com

Table 1: Role of this compound in Advanced Analytical Platforms

| Platform/Method | Role of this compound | Key Advantages | Relevant Findings |

|---|---|---|---|

| LC-MS/MS | Internal Standard | High accuracy, precision, and sensitivity. brill.comnih.gov | Enables simultaneous quantification of multiple mycotoxins in complex food matrices like nuts, grains, and spices. nih.govweber.hu |

| Stable Isotope Dilution Assay (SIDA) | Isotope-labeled standard | Corrects for matrix effects and analyte loss during sample preparation. nih.govnih.gov | Improves method validation parameters, including recovery rates (90-105%) and precision. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Facilitates both targeted quantification and non-targeted screening of known and emerging mycotoxins. nih.gov | Supports retrospective data analysis to identify previously unmonitored contaminants without re-analyzing samples. nih.gov |

| UHPLC-MS/MS | Internal Standard | Allows for rapid analysis times (e.g., 16-minute runs for multiple analytes), increasing sample throughput. lcms.cz | Demonstrates high selectivity and reproducibility across different complex matrices, such as various cannabis products. lcms.cz |

Advanced Applications in Mechanistic Toxicology Studies at the Cellular and Subcellular Levels

While Aflatoxin B1 is the agent of toxicity, this compound is emerging as an indispensable tool for elucidating its toxic mechanisms at the cellular and subcellular levels. The primary challenge in mechanistic toxicology is accurately quantifying the concentration of the toxin and its metabolites that reach specific cellular targets. This compound enables these precise measurements, thereby providing a clearer picture of the molecular events that lead to toxicity. nih.govresearchgate.net

One of the most critical mechanisms of AFB1's carcinogenicity is its metabolic activation by cytochrome P450 enzymes to form Aflatoxin B1-8,9-epoxide (AFBO), which then binds to DNA to form adducts. mdpi.comnih.gove-jarb.org By using this compound as an internal standard, researchers can accurately quantify the levels of AFB1 and its metabolites in in vitro cell cultures or in specific tissues and subcellular fractions (e.g., nuclei, mitochondria) from in vivo studies. This allows for a precise correlation between the dose administered and the extent of DNA adduct formation, oxidative stress, or apoptosis induction. mdpi.come-jarb.org

Furthermore, isotopically labeled standards are crucial for studying biomarkers of exposure, such as the Aflatoxin B1-lysine adduct, which is formed from the reaction of AFB1 with serum albumin. nih.govresearchgate.net The development of LC-MS/MS methods using deuterated or other isotopically labeled AFB1-lysine standards allows for the highly accurate quantification of this adduct in biological samples. nih.gov This provides a reliable measure of chronic exposure and is fundamental to understanding the long-term toxicological impact of AFB1. Recent research has focused on simplifying the synthesis of these labeled standards to make them more accessible for exposure studies. nih.gov This precision is vital for investigating how AFB1 interferes with cellular pathways, such as its recently discovered role in impairing vitamin D receptor (VDR) and retinoid X receptor (RXRα) signaling and subcellular localization. researchgate.netresearchgate.net

Table 2: Application of this compound in Mechanistic Toxicology

| Toxicological Endpoint | Role of this compound | Research Focus |

|---|---|---|

| DNA Adduct Formation | Accurate quantification of AFB1 and its epoxide metabolite (AFBO) in nuclear fractions. | Correlating exposure levels with the degree of DNA damage, a key initiating event in carcinogenesis. nih.gove-jarb.org |

| Metabolic Activation | Precise measurement of AFB1 and its various metabolites (e.g., AFQ1, AFM1) produced by cytochrome P450 enzymes. | Understanding the rates and pathways of metabolic activation and detoxification in different cell types or tissues. mdpi.comnih.gov |

| Protein Adducts (Biomarkers) | Serves as an internal standard for quantifying AFB1-lysine adducts in serum. | Enables accurate assessment of chronic human exposure and its link to long-term health outcomes. nih.govresearchgate.net |

| Cellular Signaling | Quantification of AFB1 in cell culture media and cellular compartments. | Investigating interference with specific molecular pathways, such as the p53 signaling pathway or vitamin D receptor pathways. researchgate.netnih.gov |

| Apoptosis & Oxidative Stress | Measuring intracellular AFB1 concentrations that lead to the generation of reactive oxygen species (ROS) or trigger programmed cell death. | Elucidating the molecular cascade of events leading to cell death and tissue damage. mdpi.come-jarb.org |

Future Role in Multi-Omics Approaches for Comprehensive Mycotoxin Impact Assessment

The future of toxicology lies in multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of how a toxicant affects a biological system. nih.gov In this complex field, the analytical precision provided by this compound is not just beneficial but essential for generating meaningful and reliable data. mdpi.com

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is particularly reliant on high-quality analytical data. The use of stable isotope-labeled internal standards like this compound is critical to correct for analytical variability and matrix effects, which are significant challenges in untargeted omics studies. mdpi.com This allows researchers to confidently identify and quantify changes in metabolic pathways—such as those involving amino acids, sphingolipids, or purines—that are perturbed by AFB1 exposure. mdpi.com

Similarly, in proteomics and transcriptomics, accurately knowing the exposure concentration is fundamental to correctly interpreting the observed changes in protein and gene expression. nih.gov For example, multi-omics studies have revealed that combined exposure to AFB1 and its metabolite Aflatoxin M1 (AFM1) can induce additive toxic effects associated with the p53 signaling pathway. nih.gov The ability to precisely quantify the levels of these toxins in the experimental system is crucial for validating the differential expression of mRNAs, microRNAs, and proteins identified through omics analyses. nih.gov By ensuring the accuracy of the quantitative data, this compound will play a pivotal future role in building comprehensive models of mycotoxin toxicity, linking genomic and transcriptomic changes to proteomic and metabolic outcomes. nih.gov

Table 3: this compound in Support of Multi-Omics Research

| Omics Field | Role of this compound | Future Prospect |

|---|---|---|

| Metabolomics | Internal standard for LC-HRMS platforms to ensure accurate quantification of metabolites. mdpi.com | Identifying novel biomarkers of exposure and effect by reliably tracking metabolic perturbations caused by AFB1. |

| Proteomics | Ensures accurate and reproducible toxicant exposure levels for differential expression studies. | Linking specific protein expression changes to defined AFB1 concentrations, clarifying mechanisms of toxicity like hepatotoxicity. researchgate.net |

| Transcriptomics | Validates exposure conditions for studies analyzing changes in mRNA and miRNA expression. | Building accurate dose-response models for gene regulation, such as the impact on the p53 signaling pathway. nih.gov |

| Integrated Omics | Provides the quantitative anchor for linking data across different omics layers. | Creating comprehensive systems toxicology models to predict the overall impact of mycotoxin exposure on an organism. nih.gov |

Interdisciplinary Research Synergies and Collaborative Initiatives

The availability of high-purity, well-characterized analytical standards like this compound is a catalyst for interdisciplinary research and collaboration. It bridges the gap between highly specialized fields, allowing for a more integrated approach to tackling the global problem of mycotoxin contamination.

Analytical chemists are focused on developing ever more sensitive and rapid detection methods. nih.gov The availability of this compound allows them to validate these methods against the gold standard of SIDA LC-MS/MS, ensuring new techniques are reliable for field or industrial use. nih.govmdpi.com This work directly supports food scientists and agronomists who need practical tools to monitor contamination in the food supply chain and evaluate the efficacy of mitigation strategies. mdpi.com

Simultaneously, toxicologists and molecular biologists rely on these validated analytical methods to conduct meaningful experiments. nih.govtandfonline.com A multidisciplinary study investigating AFB1's interference with vitamin D signaling, for instance, required the integration of computational modeling, molecular biology assays, and cell biology techniques. researchgate.net The success of such complex studies hinges on the ability to work with precisely known concentrations of the toxin, a capability underpinned by reliable analytical standards.

Future collaborative initiatives will likely focus on integrating data from these different fields. For example, data on mycotoxin occurrence in food (analytical chemistry) can be combined with biomarker data from human populations (toxicology and public health) and insights from multi-omics studies (molecular biology) to build comprehensive risk assessment models. The role of this compound in ensuring the accuracy and comparability of data across these different research domains is fundamental to the success of such large-scale, synergistic efforts.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,25-dihydroxyvitamin D3 |

| 3Ac-DON |

| 9-cis-Retinoic Acid |

| Aflatoxin B1 (AFB1) |

| Aflatoxin B1-8,9-epoxide (AFBO) |

| This compound |

| Aflatoxin B1-lysine |

| Aflatoxin B2 |

| Aflatoxin G1 |

| Aflatoxin G2 |

| Aflatoxin M1 (AFM1) |

| Aflatoxin M2 |

| Aflatoxicol |

| Alternariol |

| Alternariol monomethyl ether (AME) |

| Altertoxins |

| Deoxynivalenol (DON) |

| DON-3-Glc |

| Enniatins |

| Fumonisin B1 |

| Fusarin C |

| Moniliformin |

| Ochratoxin A |

| Ochratoxin B |

| Retinoid X receptor (RXRα) |

| Sterigmatocystin |

| Tenuazonic acid |

| Tentoxin |

| Vitamin D receptor (VDR) |

| Vitamin D3 |

| Zearalenone |

Q & A

Q. What analytical methods are recommended for quantifying Aflatoxin B1-d3 in experimental research, and how do they differ from regulatory approaches?

Experimental quantification of this compound often employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Unlike regulatory methods, which prioritize legal compliance and standardized protocols, experimental approaches can be tailored to research objectives. For instance, minicolumn assays may suffice for preliminary screenings, while isotope dilution LC-MS/MS is preferred for precise quantification of deuterated analogs like this compound . Method selection should align with data requirements (e.g., detection limits, cost-effectiveness) and validation criteria outlined in ISO 17025 standards .

Q. How is this compound utilized as an internal standard in mass spectrometry-based aflatoxin quantification?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability in LC-MS/MS. Its deuterium atoms provide a mass shift distinguishable from native aflatoxins, enabling accurate quantification via isotope dilution. Researchers must validate its purity (e.g., via NMR or certified reference materials) and ensure isotopic integrity during sample preparation to avoid cross-contamination .

Q. What structural elucidation techniques are critical for characterizing this compound-DNA adducts in toxicological studies?

Nuclear magnetic resonance (NMR) and high-pressure liquid chromatography (HPLC) with UV/fluorescence detection are pivotal. For example, reversed-phase HPLC isolated the major DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1, confirming its trans configuration via spectral analysis (UV, MS) and chemical derivatization . X-ray crystallography may further resolve stereochemical details of adduct formation.

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in metabolic activation studies with liver microsomes?

Key factors include:

- Microsome Source : Species-specific cytochrome P450 activity (e.g., rat vs. human liver microsomes) affects metabolic activation rates .

- Cofactor Optimization : NADPH regeneration systems must sustain enzyme activity during prolonged incubations.

- Controls : Use deuterated and non-deuterated aflatoxins in parallel to track isotopic effects on binding efficiency .

- DNA Purity : Calf thymus DNA is often used, but residual proteins may interfere with adduct quantification; rigorous purification is essential .

Q. How should researchers address discrepancies in binding efficiency data when using this compound as a tracer in DNA adduct formation studies?

Contradictions may arise from variations in microsomal enzyme activity, DNA concentration, or incubation conditions. Mitigation strategies include:

- Standardized Protocols : Replicate experiments using identical microsome batches and incubation times.

- Cross-Validation : Compare results with alternative detection methods (e.g., ³²P-postlabeling vs. LC-MS/MS).

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., enzyme kinetics, temperature) influencing adduct yield .

Q. What emerging analytical technologies show promise for improving sensitivity in this compound detection at sub-ppb levels?

Hybrid techniques like nano-LC coupled with high-resolution mass spectrometry (HRMS) enhance detection limits by reducing matrix interference. Immunoaffinity columns (IACs) with monoclonal antibodies specific to deuterated aflatoxins improve selectivity in complex matrices (e.g., food extracts). However, these methods require rigorous validation against ISO 17025 guidelines to ensure reproducibility across laboratories .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.